Tetrakis(3,5-dicarboxyphenyl)porphyrin
Overview
Description
Tetrakis(3,5-dicarboxyphenyl)porphyrin: is a porphyrin derivative characterized by the presence of four 3,5-dicarboxyphenyl groups attached to the porphyrin core. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is notable for its structural rigidity, thermal stability, and functional versatility, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
Tetrakis(3,5-dicarboxyphenyl)porphyrin (TDCPP) is a type of porphyrin-based compound . Porphyrins are of interest in many applications that involve electron transfer and absorption of light, such as solar energy and photodynamic cancer therapy . The primary targets of TDCPP are therefore likely to be involved in these processes.
Mode of Action
The mode of action of TDCPP involves its interaction with light and its ability to transfer electrons . In the context of photodynamic cancer therapy, for example, TDCPP would absorb light and transfer electrons, leading to the production of reactive oxygen species that can kill cancer cells .
Biochemical Pathways
The biochemical pathways affected by TDCPP are those involved in the absorption of light and the transfer of electrons . These pathways are crucial in processes such as photosynthesis and cellular respiration .
Result of Action
The result of TDCPP’s action is the production of reactive oxygen species when it absorbs light and transfers electrons . These reactive oxygen species can cause damage to cells, which is useful in the context of photodynamic cancer therapy .
Action Environment
The action of TDCPP is influenced by environmental factors such as the presence of light and the availability of targets for electron transfer . In addition, the stability and efficacy of TDCPP may be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Tetrakis(3,5-dicarboxyphenyl)porphyrin interacts with various biomolecules in biochemical reactions. It has been synthesized and characterized using IR, proton NMR, and mass spectroscopy . Its ground and excited state nature were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. For instance, it has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that 24 hours after oral administration and photoactivation, the quantity of hydrogen peroxide (H2O2) increased, but exclusively in the head extracts . Regardless of photoactivation, this compound resulted in a reduced concentration of H2O2 after 7 days .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3,5-dicarboxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,5-dicarboxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, with the mixture being heated to facilitate the formation of the porphyrin ring. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized for scalability, often employing large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(3,5-dicarboxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin-based metal-organic frameworks (MOFs) when coordinated with metal ions.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Substitution: The carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride for acylation or carbodiimides for amide formation are commonly employed.
Major Products:
Oxidation: Formation of metal-organic frameworks with high porosity and catalytic activity.
Reduction: Reduced porphyrin derivatives with altered electronic properties.
Substitution: Amides, esters, and other functionalized porphyrin derivatives.
Scientific Research Applications
Chemistry: Tetrakis(3,5-dicarboxyphenyl)porphyrin is used in the synthesis of metal-organic frameworks, which are valuable in catalysis, gas storage, and separation processes .
Biology: In biological research, it serves as a model compound for studying heme proteins and their functions. It is also used in the development of biosensors .
Medicine: The compound is explored for its potential in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species for cancer treatment .
Industry: In industrial applications, it is used in the development of advanced materials, including sensors and catalysts for various chemical processes .
Comparison with Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxyl groups at the 4-position, affecting its reactivity and solubility.
Tetrakis(3,4-dicarboxyphenyl)porphyrin: Contains carboxyl groups at both the 3 and 4 positions, leading to different electronic properties.
Uniqueness: Tetrakis(3,5-dicarboxyphenyl)porphyrin is unique due to the specific positioning of its carboxyl groups, which enhances its ability to form stable metal-organic frameworks and participate in diverse chemical reactions. Its structural rigidity and thermal stability also make it particularly valuable in various applications .
Properties
IUPAC Name |
5-[10,15,20-tris(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H30N4O16/c57-45(58)25-9-21(10-26(17-25)46(59)60)41-33-1-2-34(53-33)42(22-11-27(47(61)62)18-28(12-22)48(63)64)36-5-6-38(55-36)44(24-15-31(51(69)70)20-32(16-24)52(71)72)40-8-7-39(56-40)43(37-4-3-35(41)54-37)23-13-29(49(65)66)19-30(14-23)50(67)68/h1-20,53,56H,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFJQTIHIUPFOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O)C=C3)C9=CC(=CC(=C9)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H30N4O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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